methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate
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Overview
Description
Methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate is a chemical compound with the molecular formula C11H13NO6S It is characterized by the presence of a benzodioxole ring, a methylsulfonyl group, and a glycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonation reaction using methylsulfonyl chloride in the presence of a base such as cesium carbonate.
Glycinate Formation: The final step involves the esterification of the intermediate compound with glycine methyl ester under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:
- Use of efficient catalysts and reagents.
- Controlled reaction temperatures and times.
- Purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Methyl N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycinate can be compared with other similar compounds, such as:
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: Shares the benzodioxole ring but differs in the sulfonamide group.
N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Contains a similar benzodioxole ring but has a different amine group.
Properties
IUPAC Name |
methyl 2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c1-16-11(13)6-12(19(2,14)15)8-3-4-9-10(5-8)18-7-17-9/h3-5H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBFMKXLABDIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC2=C(C=C1)OCO2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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